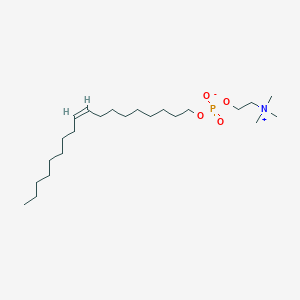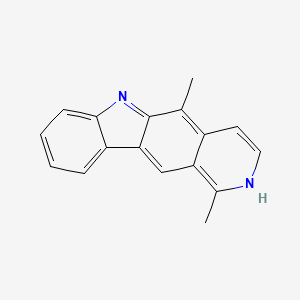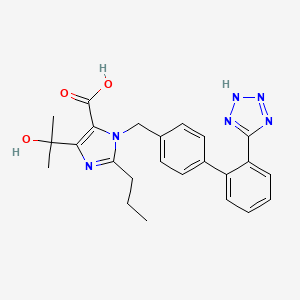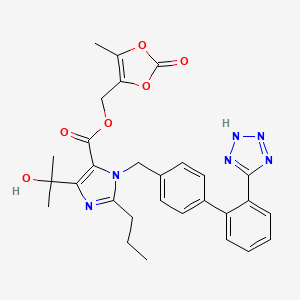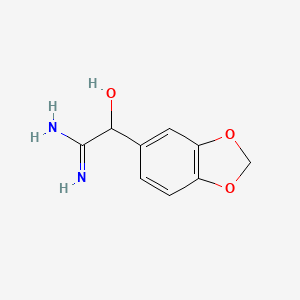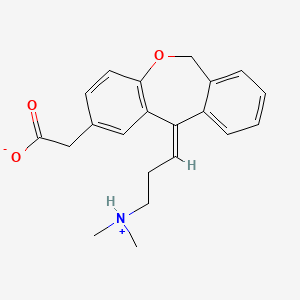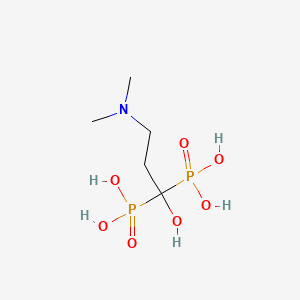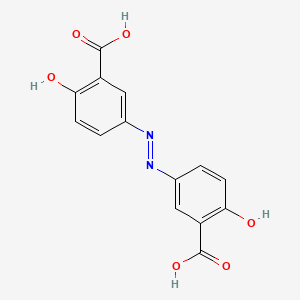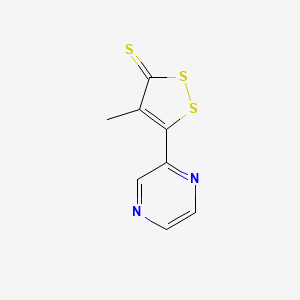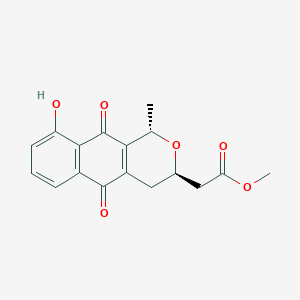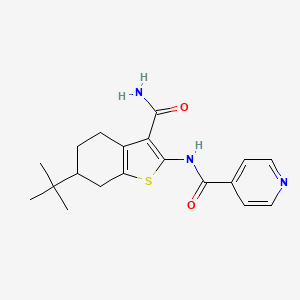
N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide
Übersicht
Beschreibung
“N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide” is a chemical compound with the molecular formula C19H23N3O2S . It has a molecular weight of 357.46982 .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzothiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of these heterocycles can significantly influence the compound’s chemical properties .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Crystal Structure
- The compounds related to N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide form monoclinic crystal systems. They are linked into a three-dimensional framework by weak intermolecular C-H...O=C hydrogen bonds (Pietsch, Nieger, & Gütschow, 2007).
Biological Activity
- Some derivatives of this compound exhibit antibacterial and antifungal activities. The molecular structures are characterized by intramolecular N-H.N hydrogen bonds forming a pseudo-six-membered ring, which influences their biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Potential for Analgesic Activity
- Analogs of this compound, such as N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), are studied as urea-based TRPV1 antagonists, with implications in alleviating chronic pain (Nie et al., 2020).
Synthesis and Evaluation as Antipsychotic Agents
- Heterocyclic analogues, including pyridine-, thiophene-, and benzothiophene-carboxamides, have been synthesized and evaluated as potential antipsychotic agents. They have shown potential in in vivo activities comparable to established compounds (Norman, Navas, Thompson, & Rigdon, 1996).
Application in Organic Synthesis
- This class of compounds is utilized in organic synthesis, demonstrating various reactions such as deprotonation and addition reactions, indicative of their versatile chemical properties (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).
Antitumor Activity
- Certain derivatives have shown significant antitumor effects, suggesting their potential in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Electrochemical Studies
- Electrochemical studies of related aromatic N-benzyl carboxamides have been conducted,indicating facilitated reduction and regiospecific cleavage of C(O)-N bonds under mild reductive conditions. This research contributes to understanding the electrochemical properties of these compounds (Ragnarsson, Grehn, Maia, & Monteiro, 2001).
Crystallographic Analysis
- Detailed crystallographic analysis of related compounds shows specific dihedral angles and intramolecular hydrogen bonding, contributing to the understanding of their molecular structure and potential reactivity (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).
Synthesis of Polyamides
- Research into the synthesis of polyamides using derivatives of this compound has been conducted, indicating potential applications in polymer science and materials engineering (Hsiao, Yang, & Chen, 2000).
Synthesis and Analysis of Azomethine Derivatives
- Azomethine derivatives of this compound have been synthesized and analyzed, suggesting their potential application in pharmaceutical science, particularly in the development of novel drugs (Chiriapkin, Kodonidi, & Larsky, 2021).
Heterocyclic Synthesis
- The compound is also used in the synthesis of various heterocyclic structures, indicating its versatility in organic chemistry and potential use in the development of new chemical entities (Vasylyev, Bilokin, Branytska, Kovalenko, & Chernykh, 1999).
Novel Tandem Transformations
- Studies on novel transformations of the amino and carbonyl/nitrile groups in related thiophenes provide insights into new synthetic pathways for developing therapeutically relevant compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Development of Tuberculosis Inhibitors
- Derivatives have been developed and evaluated as inhibitors of Mycobacterium tuberculosis, highlighting their potential in addressing infectious diseases (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Synthesis and Reactivity in Heterocyclic Synthesis
- Benzo[b]thiophen-2-yl-hydrazonoesters synthesized from related compounds have been used to yield various heterocyclic derivatives, such as pyrazoles and pyrimidines, illustrating the compound's utility in diverse synthetic routes (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Target-based Design in Drug Development
- Pyrazole amide derivatives, based on the structural conformation of related compounds, have been designed and synthesized, showing promising insecticidal activity. This indicates potential applications in agricultural and pest control sectors (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Potential Anti-inflammatory Agents
- Derivatives of this compound have been synthesized as part of a research program targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).
Study in Reductive Cleavage
- Research into the reductive cleavage of N-substituted aromatic amides, including related tert-butyl acylcarbamates, has provided insights into mild and efficient procedures for the cleavage of amides, relevant to synthetic chemistry applications (Ragnarsson, Grehn, Maia, & Monteiro, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-19(2,3)12-4-5-13-14(10-12)25-18(15(13)16(20)23)22-17(24)11-6-8-21-9-7-11/h6-9,12H,4-5,10H2,1-3H3,(H2,20,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEICQDRTCGLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




